3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid
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Overview
Description
3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid is a heterocyclic compound that contains both pyridine and thiazole rings.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
The exact mode of action of 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid is currently unknown. It’s worth noting that certain thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
It’s known that similar compounds can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It’s known that similar compounds can have diverse biological activities and therapeutic possibilities .
Action Environment
It’s known that the compound is stable at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, like this compound, can interact with multiple receptors . These interactions can be beneficial in developing new useful derivatives .
Molecular Mechanism
It is known that thiazole derivatives can bind with high affinity to multiple receptors , which could potentially lead to changes in gene expression, enzyme inhibition or activation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid typically involves the reaction of pyridine derivatives with thiazole derivatives under specific conditions. One common method involves the cyclization of 2-pyridinylthiourea with α-haloketones . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .
Scientific Research Applications
3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Pyridin-2-yl-1,2-thiazole-5-carboxylic acid include:
- 2-Pyridinyl-1,3-thiazole-4-carboxylic acid
- 3-Pyridin-2-yl-1,2-thiazole-4-carboxylic acid
- 2-Pyridinyl-1,3-thiazole-5-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of the pyridine and thiazole rings, which can lead to unique chemical properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-pyridin-2-yl-1,2-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)8-5-7(11-14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCLUNZRLZMICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NSC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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